Fggftgarksarkl is a synthetic neuropeptide that closely resembles nociceptin, a member of the opioid peptide family. Its amino acid sequence is FGGFTGARKSARKL, and it has been studied for its potential therapeutic applications in pain management and neurological disorders. The compound's full chemical formula is , indicating a complex structure with multiple amino acids contributing to its biological activity.
Fggftgarksarkl is classified as a synthetic peptide, derived from solid-phase peptide synthesis methods. It belongs to the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. This compound acts primarily as an agonist at the nociceptin receptor, influencing various physiological processes such as pain modulation and stress responses .
The synthesis of Fggftgarksarkl typically employs solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide. The process involves several key steps:
In industrial settings, automated synthesizers are used to enhance efficiency and yield, while maintaining rigorous quality control measures.
Fggftgarksarkl features a complex molecular structure characterized by its sequence of amino acids. The structural analysis can be performed using techniques such as:
The crystal structure reveals that the peptide binds in an extended conformation, which is crucial for its interaction with receptors .
Fggftgarksarkl can undergo various chemical reactions, including:
These reactions are typically conducted under controlled conditions, with careful selection of reagents and solvents to optimize yields.
The mechanism of action for Fggftgarksarkl involves its binding to specific receptors in the nervous system, particularly the nociceptin receptor. This interaction triggers conformational changes in the receptor, leading to alterations in neuronal excitability and neurotransmitter release. The pathways affected include those involved in pain perception, anxiety modulation, and stress response regulation .
Research indicates that this compound may influence signaling pathways associated with various neurological conditions, making it a candidate for therapeutic interventions.
Fggftgarksarkl exhibits several notable physical properties:
The chemical properties include:
Fggftgarksarkl has several applications in scientific research:
This compound represents a significant advancement in neuropeptide research, offering insights into pain management mechanisms and potential therapeutic avenues for neurological disorders.
The nociceptin/orphanin FQ peptide receptor (NOP receptor, historically termed ORL-1) and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), constitute a critical neuromodulatory system within the G protein-coupled receptor (GPCR) superfamily. Identified in 1995 via reverse pharmacology approaches, N/OFQ is a 17-amino acid neuropeptide (FGGFTGARKSARKLANQ) derived from the prepronociceptin precursor protein through proteolytic cleavage [1] [3]. Despite structural similarities to opioid peptides (e.g., the N-terminal Phe-Gly-Gly-Phe motif resembling Tyr-Gly-Gly-Phe in opioids), N/OFQ exhibits negligible affinity for classical μ-, δ-, or κ-opioid receptors. Conversely, opioid ligands do not activate the NOP receptor [2] [3]. This system operates independently, modulating diverse physiological processes including nociception, stress responses, reward pathways, learning, and immune function [1] [6].
The N/OFQ-NOP receptor system demonstrates a broad yet anatomically organized expression pattern that underpins its functional diversity:
Signaling through Gi/o proteins mediates canonical cellular effects: inhibition of adenylyl cyclase, activation of inwardly rectifying K⁺ channels, and suppression of voltage-gated Ca²⁺ channels. This reduces neuronal excitability and neurotransmitter release (e.g., glutamate, noradrenaline, acetylcholine) [3] [9]. Key neurobiological roles include:Table 1: Key Biological Functions Modulated by the N/OFQ-NOP Receptor System
| Functional Domain | Effects of NOP Receptor Activation | Key Neural Substrates |
|---|---|---|
| Stress & Anxiety | Anxiolytic effects; HPA axis modulation (acute activation, feedback regulation) | Amygdala, BNST, Hypothalamus |
| Pain Processing | Bimodal action: Supraspinal hyperalgesia/anti-opioid effects; Spinal analgesia | PAG, Rostral Ventromedial Medulla, Spinal Dorsal Horn |
| Reward & Addiction | Attenuation of drug reward (opioids, alcohol, cocaine); Blocks stress-induced reinstatement | VTA, Nucleus Accumbens |
| Learning & Memory | Impairment of spatial, contextual fear, and recognition memory | Hippocampus, Amygdala, Cortex |
| Neuroinflammation | Regulation of astrocyte/microglial activity; Cytokine modulation | Astrocytes, Microglia, Peripheral Immune Cells |
Evidence from knockout rodents and selective ligands confirms that N/OFQ signaling counteracts stress-induced anxiety, dampens drug reward, and constrains synaptic plasticity underlying memory formation [6] [9]. Its activation in glia modulates neuroinflammatory responses, suggesting a neuroprotective role [6].
The molecular interaction between N/OFQ (FGGFTGARKSARKLANQ) and the NOP receptor involves distinct structural domains critical for affinity, selectivity, and functional efficacy:
Table 2: Critical Structural Motifs Governing N/OFQ-NOP Receptor Interaction
| Structural Element | Residues/Sequence | Functional Role | Consequence of Disruption |
|---|---|---|---|
| N/OFQ N-Terminus ("Message") | FGGFT | Receptor activation anchor | Loss of agonist efficacy |
| N/OFQ Cationic Core ("Address") | ARKSARK | Receptor selectivity | Reduced affinity; Loss of NOP specificity |
| NOP TM3 Anchor | Asp¹³⁰³.³² | Salt bridge with N/OFQ N-terminus | Abolishes N/OFQ binding & signaling |
| NOP ECL2 Charge Network | Glu²⁰⁰ᴱᶜᴸ², Asp²⁰⁷ᴱᶜᴸ² | Electrostatic interaction with Arg/Lys residues | Decreased affinity; Impaired selectivity |
| NOP TM6 Selectivity Filter | Gln²⁸⁰⁶.⁵² | Steric/chemical barrier to opioid ligands | Gain of opioid ligand sensitivity |
X-ray crystallography of NOP bound to peptide-mimetic antagonists (e.g., C-24) confirms a deep orthosteric binding pocket accommodating the FGGFL motif similarly to N/OFQ's N-terminus, while receptor-specific conformations in ECL2 and TM helices explain ligand selectivity [7].
Despite its profound physiological roles, the development of N/OFQ (FGGFTGARKSARKLANQ) or unmodified analogs as therapeutics faces significant pharmacological hurdles:
Table 3: Physicochemical and Pharmacokinetic Barriers to Native N/OFQ Therapeutic Use
| Property | Native N/OFQ Characteristics | Therapeutic Consequence |
|---|---|---|
| Molecular Weight | ~1800 Da | Poor passive diffusion across biological barriers |
| Polar Surface Area | High (multiple charged residues) | Limited membrane permeability; Rapid renal clearance |
| Enzymatic Stability | Low (cleavage at Arg/Lys/Leu sites) | Short plasma/tissue half-life (<10 min in rodents) |
| BBB Permeability | Negligible (<1% brain/plasma ratio) | Requires direct CNS delivery for central targets |
| Formulation Stability | Susceptible to oxidation, aggregation | Complex delivery system design; Cold chain needs |
These limitations highlight the necessity for engineered analogs (e.g., cyclized, D-amino acid substituted, lipidated) or non-peptide ligands to achieve druggable profiles. Early peptide analogs like SCH-486757 (antitussive) and Ro 64-6198 (anxiolytic) demonstrated clinical potential but faced issues like sedation or poor bioavailability, leading to discontinued development [2] [4].
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0